

Application Notes and Protocols for GSK-4716

ChIP-seq

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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1672389

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These application notes provide a comprehensive overview and a detailed experimental protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) using **GSK-4716**, a selective agonist for Estrogen-Related Receptor β (ERR β) and Estrogen-Related Receptor γ (ERR γ).

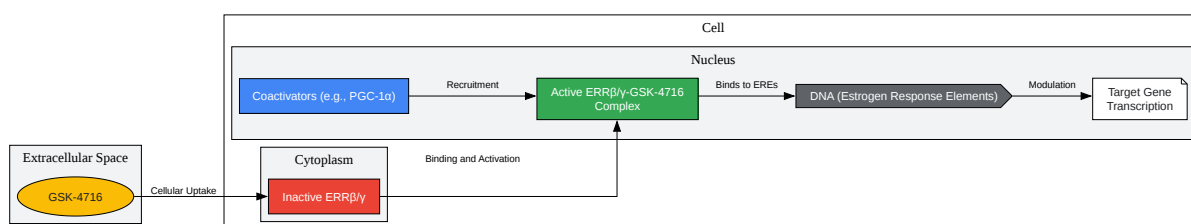
Introduction

GSK-4716 is a small molecule that functions as a selective agonist for the orphan nuclear receptors ERR β and ERR γ .^{[1][2][3]} These receptors are constitutively active transcription factors that play crucial roles in regulating gene expression involved in cellular energy metabolism, mitochondrial biogenesis, and other physiological processes.^{[1][4]} By activating ERR β and ERR γ , **GSK-4716** can modulate the expression of a wide array of target genes.^{[2][4][5]} ChIP-seq is a powerful technique to identify the genome-wide binding sites of these activated receptors, providing critical insights into the transcriptional networks they regulate.^{[6][7][8]} This protocol is designed to guide researchers in successfully applying ChIP-seq to elucidate the genomic targets of ERR β/γ upon stimulation with **GSK-4716**.

Signaling Pathway of GSK-4716

GSK-4716, as an ERR β/γ agonist, binds to the ligand-binding domain of these receptors.^{[9][10]} This binding event is thought to stabilize the active conformation of the receptors, enhancing

their ability to recruit coactivators and regulate the transcription of target genes. The signaling cascade ultimately leads to changes in the cellular transcriptome and subsequent physiological responses.

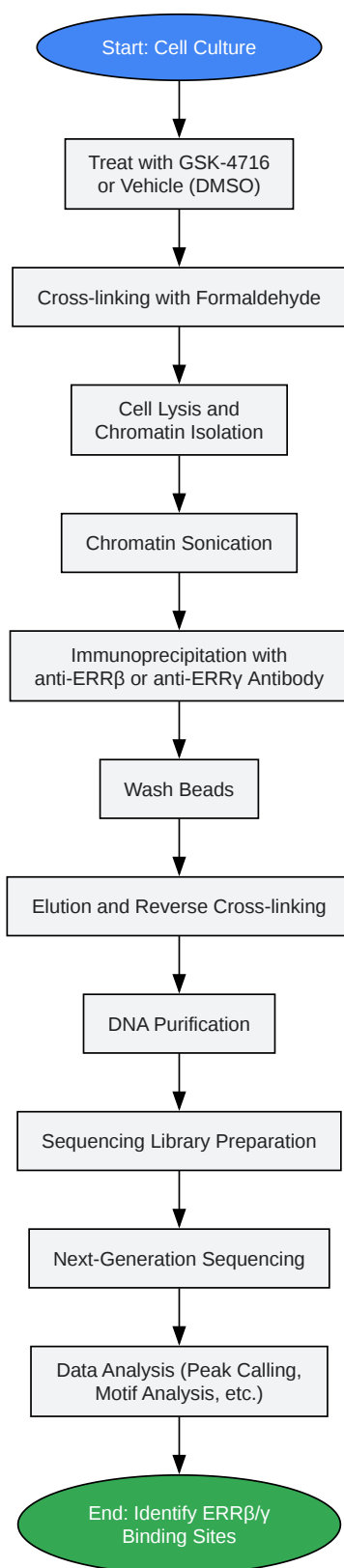


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Caption: Signaling pathway of **GSK-4716**.

GSK-4716 ChIP-seq Experimental Workflow

The following diagram outlines the major steps involved in the **GSK-4716** ChIP-seq experiment, from cell culture to data analysis.



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Caption: **GSK-4716** ChIP-seq experimental workflow.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a **GSK-4716** ChIP-seq experiment. These values may require optimization depending on the cell type and experimental conditions.

Parameter	Recommended Value/Range	Notes
Cell Number per IP	1-5 x 10 ⁷ cells	Ensure sufficient chromatin for immunoprecipitation.
GSK-4716 Concentration	1-10 µM	Titrate to determine the optimal concentration for the cell line of interest. [4] [5]
Treatment Duration	4-48 hours	Time course experiments may be necessary to identify optimal treatment duration. [1] [4]
Cross-linking Agent	1% Formaldehyde	Standard cross-linking agent for protein-DNA interactions. [11]
Cross-linking Time	10-15 minutes at room temperature	Over-cross-linking can mask epitopes and reduce sonication efficiency.
Sonication Fragment Size	200-600 bp	Verify fragment size by gel electrophoresis.
Antibody Amount	2-10 µg per IP	Use a ChIP-validated antibody against ERRβ or ERRγ. Titrate for optimal signal-to-noise ratio.
Sequencing Depth	>20 million reads per sample	Higher depth will improve peak detection.
Input DNA Control	1-5% of total chromatin	Essential for background correction during data analysis.

Detailed Experimental Protocol for GSK-4716 ChIP-seq

This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.

I. Cell Culture and Treatment

- Culture cells to approximately 80-90% confluency. For optimal results, ensure cells are healthy and in the logarithmic growth phase.[\[12\]](#)
- Treat cells with the desired concentration of **GSK-4716** (e.g., 10 μ M) or vehicle control (DMSO) for the determined duration (e.g., 24 hours).[\[1\]](#)[\[4\]](#)

II. Cross-linking and Cell Harvesting

- Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
- Incubate for 10 minutes at room temperature with gentle swirling.
- Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.

III. Chromatin Preparation

- Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
- Isolate the nuclei according to standard protocols.
- Resuspend the nuclear pellet in a sonication buffer.
- Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. Optimization of sonication conditions (power, duration, cycles) is critical.
- Centrifuge the sonicated chromatin to pellet cellular debris. The supernatant contains the soluble chromatin.

IV. Immunoprecipitation

- Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
- Set aside a small aliquot of the pre-cleared chromatin to serve as the input control.
- Incubate the remaining chromatin with a ChIP-grade primary antibody against ERR β or ERR γ overnight at 4°C with rotation. A mock IP with a non-specific IgG antibody should be included as a negative control.[\[13\]](#)
- Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
- Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[\[8\]](#)

V. Elution, Reverse Cross-linking, and DNA Purification

- Elute the chromatin from the beads using an elution buffer.
- Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input control in the same manner.
- Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

VI. Library Preparation and Sequencing

- Quantify the purified ChIP DNA and input DNA.
- Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).
- Perform next-generation sequencing to generate raw sequencing reads.

VII. Data Analysis

- Perform quality control checks on the raw sequencing reads.

- Align the reads to the appropriate reference genome.
- Use peak calling algorithms to identify genomic regions enriched in the ChIP samples compared to the input control.
- Perform downstream analyses such as motif discovery, gene ontology analysis, and pathway analysis to interpret the biological significance of the identified binding sites.

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